molecular formula C14H12N4O2 B4850593 ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4850593
M. Wt: 268.27 g/mol
InChI Key: XXURLNCATBLWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic intermediate belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a framework of significant interest in medicinal chemistry due to its diverse biological activities . Compounds within this structural class have been identified as promising vasodilating agents and have demonstrated potential ex vivo calcium channel blocking activity, which is relevant for research into antihypertensive therapies . The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, with derivatives reported to exhibit a range of pharmacological behaviors such as modulation of mGlu receptors, PDE10 inhibition, and potential applications in treating type-II diabetes and hyperproliferative disorders . From a structural perspective, the triazolopyrimidine ring system in this class of compounds is characteristically planar, and the phenyl substituent is inclined to its mean plane . This molecular architecture facilitates specific intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking, which can influence the compound's solid-state properties and crystallization behavior . Researchers utilize this compound as a key building block for the synthesis of more complex, functionalized N-fused heteroaromatic systems, which are valuable for developing new pharmacological agents and materials . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-20-13(19)11-8-15-14-16-9-17-18(14)12(11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXURLNCATBLWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted triazolopyrimidines.

Scientific Research Applications

Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key structural analogs and their distinctions are summarized below:

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Positions) Core Modification Key Evidence
Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Phenyl (7), Ethoxycarbonyl (6) None
Ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Chlorophenyl (7), Amino (5) Dihydro modification at 4,7
Ethyl 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Chloro (7) None
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl (5), Amino (2) Dihydro modification at 4,7
Ethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Methoxyphenyl (7), Methyl (5), Carboxamide (6) Dihydro modification at 4,7
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Morpholinophenyl (7), Methyl (5) Tetrazolo core (vs. triazolo)

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Chloro (electron-withdrawing, ) and methoxy (electron-donating, ) substituents influence reactivity and intermolecular interactions.
  • Core Modifications : Tetrazolo analogs (e.g., ) exhibit distinct electronic properties compared to triazolo derivatives due to nitrogen atom differences.

Key Observations :

  • Green Chemistry : TMDP-mediated synthesis () offers eco-friendly advantages over traditional methods requiring toxic reagents (e.g., POCl₃ in ).
  • Regioselectivity : Reaction conditions (e.g., ionic liquids vs. acidic media) dictate substituent positioning, as seen in .
Physical and Spectral Properties

Table 3: Comparative Physical and Spectral Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (Key Signals) Evidence
This compound Not reported Not reported Not reported
Ethyl 3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate 206 1666 δ 1.23 (t, OCH₂CH₃), 5.37 (s, pyrimidine-H)
Ethyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Not reported Not reported δ 10.44 (s, OH)

Key Observations :

  • Melting Points : Higher melting points (e.g., 206°C in ) correlate with increased molecular rigidity from aromatic substituents.
  • Spectroscopic Signatures : Carboxylate esters show characteristic $ ^1H $-NMR signals for ethoxy groups (δ ~1.23 ppm, ), while hydroxyl or amide substituents introduce distinct peaks (e.g., δ 10.44 ppm for OH in ).

Biological Activity

Ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antiviral, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C14H14N4O2C_{14}H_{14}N_{4}O_{2} and a molecular weight of approximately 270.29 g/mol. Its structure features a triazolo-pyrimidine framework that is critical for its biological activity.

1. Antiviral Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit promising antiviral properties. For instance, compounds related to this compound have shown efficacy against influenza viruses by disrupting the interaction between the RNA-dependent RNA polymerase (RdRP) subunits PA and PB1. This mechanism was elucidated through molecular docking studies and ELISA-based assays that confirmed the inhibition of protein-protein interactions critical for viral replication .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that triazolo-pyrimidine derivatives could inhibit cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for some derivatives were reported to be comparable to celecoxib, a standard anti-inflammatory drug . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

3. Anticancer Potential

The anticancer potential of triazolo-pyrimidine derivatives has been explored in various cancer cell lines. This compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . These findings highlight its potential as a therapeutic agent in oncology.

Research Findings and Case Studies

Study Biological Activity Methodology Key Findings
Study AAntiviralELISA AssayInhibition of PA-PB1 interaction; effective against influenza virus
Study BAnti-inflammatoryCOX-2 InhibitionIC50 comparable to celecoxib; significant reduction in inflammation markers
Study CAnticancerCell Viability AssayInduced apoptosis in cancer cell lines; activation of caspases

Q & A

Q. What are the optimized synthetic routes for ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides or aminotriazoles. A common approach includes:

  • Condensation : Reacting 5-amino-1H-1,2,4-triazole with substituted aldehydes and ethyl acetoacetate under acidic conditions (e.g., HCl in ethanol) to form the triazolopyrimidine core .
  • Cyclization : Using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol/water mixtures to improve regioselectivity and reduce side products .
  • Green chemistry : Employing continuous flow reactors or solvent-free conditions to enhance efficiency and sustainability .
    Key variables : Temperature (reflux vs. room temperature), catalyst loading, and solvent polarity significantly impact yields (reported 65–78% in optimized protocols) .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, ester carbonyl at ~165 ppm) .
  • X-ray crystallography : Resolves dihedral angles (e.g., 83.94° between phenyl and triazolopyrimidine planes) and confirms fused-ring conformation .
  • IR spectroscopy : Detects functional groups (C=O stretch at ~1700 cm1^{-1}, C-N stretches at 1250–1350 cm1^{-1}) .
    Methodological tip : Use TLC and HPLC to monitor reaction progress and purity (>95% by GC-MS) before advanced characterization .

Q. What initial biological screening assays are recommended for this compound?

  • Anticancer : MTT assays against HeLa or MCF-7 cells (IC50_{50} values compared to doxorubicin) .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
    Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out assay interference .

Advanced Research Questions

Q. How do substituent variations at the 5- and 7-positions affect structure-activity relationships (SAR)?

  • 5-Position : Propyl or methyl groups enhance lipophilicity, improving membrane permeability (e.g., 5-propyl analogs show 2× higher anticancer activity than 5-methyl) .
  • 7-Position : Electron-withdrawing groups (e.g., 4-bromophenyl) increase binding affinity to kinases like CDK2 (Kd_d = 12 nM vs. 45 nM for phenyl) .
  • Data contradiction : Fluorophenyl derivatives exhibit higher solubility but lower metabolic stability than bromophenyl analogs, requiring trade-offs in drug design .

Q. How can molecular docking studies predict interactions with biological targets like CDK2?

  • Software : Use AutoDock Vina or Schrödinger Maestro for docking simulations .
  • Key residues : The triazolopyrimidine core forms hydrogen bonds with CDK2’s Lys33 and Asp145, while the phenyl group engages in π-π stacking with Phe80 .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC50_{50} values to refine models .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Case study : Discrepancies in IC50_{50} values (e.g., 15 μM in MTT vs. 8 μM in apoptosis assays) may arise from off-target effects or assay sensitivity .
  • Strategies :
    • Replicate assays in triplicate with independent compound batches.
    • Use orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .
    • Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to confirm significance .

Q. What methodologies assess the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated intestinal fluid .
  • Metabolic stability : Incubate with liver microsomes (human or rat) and quantify parent compound via LC-MS/MS .
  • Caco-2 permeability : Measure apparent permeability (Papp_{app}) to predict oral bioavailability .
    Data interpretation : LogP values >3 indicate poor aqueous solubility, requiring formulation strategies (e.g., nanoemulsions) .

Q. What mechanistic insights exist for its biological activity, and how are they experimentally validated?

  • Anticancer : Induces G1/S cell cycle arrest via CDK2 inhibition, validated by flow cytometry and cyclin E downregulation .
  • Antimicrobial : Disrupts bacterial membrane integrity, confirmed by SYTOX Green uptake assays .
  • Target validation : Use siRNA knockdown (e.g., CDK2) to confirm on-target effects in rescue experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.